molecular formula C7H6FNO2 B3226660 5-Fluoro-4-methoxypicolinaldehyde CAS No. 1256835-58-1

5-Fluoro-4-methoxypicolinaldehyde

Cat. No.: B3226660
CAS No.: 1256835-58-1
M. Wt: 155.13 g/mol
InChI Key: GBTCYPXLIAVUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methoxypicolinaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring, along with an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxypicolinaldehyde typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile . The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide (CH3I) or dimethyl sulfate (DMS) . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMSO, DMF).

Major Products Formed

    Oxidation: 5-Fluoro-4-methoxypicolinic acid.

    Reduction: 5-Fluoro-4-methoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypicolinaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles . The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions . These properties make this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-4-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCYPXLIAVUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252943
Record name 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256835-58-1
Record name 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256835-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-methoxypicolinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-methoxypicolinaldehyde
Reactant of Route 3
5-Fluoro-4-methoxypicolinaldehyde
Reactant of Route 4
5-Fluoro-4-methoxypicolinaldehyde
Reactant of Route 5
5-Fluoro-4-methoxypicolinaldehyde
Reactant of Route 6
5-Fluoro-4-methoxypicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.